![molecular formula C16H19BrN2O2 B2956197 tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 196203-96-0](/img/structure/B2956197.png)
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a complex organic molecule that falls within the indole class of compounds. Indoles are widely studied for their diverse biological activities and are often used in pharmaceuticals and natural products. This specific compound, with its unique bromo and carboxylate functionalities, offers intriguing possibilities for chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step processes starting from readily available precursors. A common approach might include the bromination of an indole precursor, followed by the addition of a tert-butyl ester group through esterification. Reaction conditions often involve the use of strong acids or bases, with precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial-scale production might leverage automated synthesis pathways, utilizing flow chemistry to enhance efficiency and yield. High-throughput reactors and continuous flow processes can mitigate issues related to scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the bromine substituent plays a key role in directing the reaction pathways.
Reduction: : Reduction of the compound may be targeted at the carboxylate group or the bromine substituent.
Substitution: : The bromine atom in the compound is particularly reactive and can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents might be lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or with the use of a suitable solvent.
Major Products Formed from These Reactions
Oxidation may lead to products with additional oxygen-containing groups.
Reduction might yield a de-bromo or reduced ester variant.
Substitution reactions often result in analogs where the bromine is replaced with different functional groups.
Aplicaciones Científicas De Investigación
The compound's structure lends itself to various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Potential bioactivity makes it a candidate for pharmacological studies.
Medicine: : Its indole core structure is frequently found in drugs, suggesting possible therapeutic benefits.
Industry: : Could be used in the development of new materials or chemical catalysts.
Mecanismo De Acción
The compound's effects are often due to its ability to interact with biological molecules at the molecular level:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : It could inhibit or activate specific biological pathways depending on its structural conformation and the presence of functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Tert-Butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: : Similar structure but with a chlorine atom instead of bromine.
Ethyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: : Similar but with an ethyl ester group instead of tert-butyl.
Unique Features
The bromine atom in tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate imparts unique reactivity, allowing for specific chemical modifications not possible with similar compounds. Its tert-butyl ester group also provides steric hindrance, influencing its chemical behavior and interactions.
Hope this deep dive into this compound was enlightening!
Propiedades
IUPAC Name |
tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVHXBAVPSADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
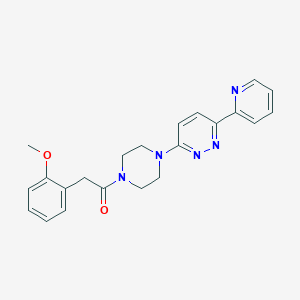

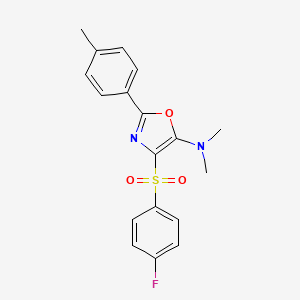
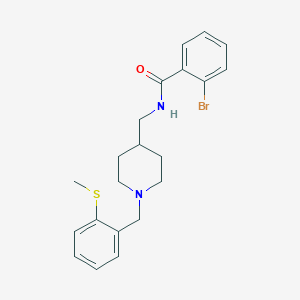
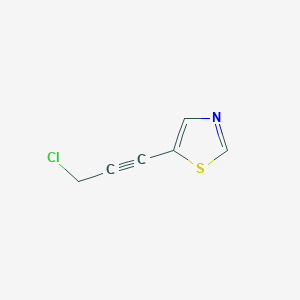
![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)
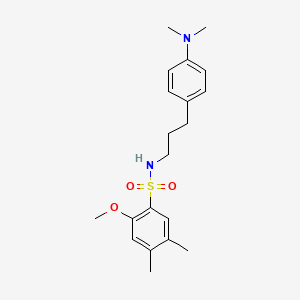
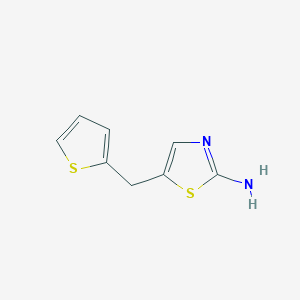
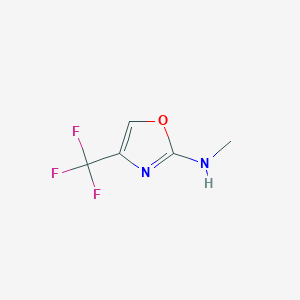
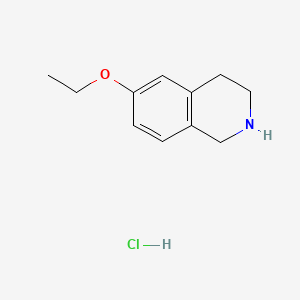
![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)
![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)
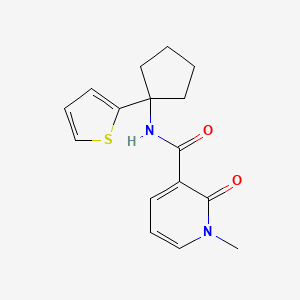
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B2956136.png)
